N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid

Foldamer chemistry Conformational constraint α/β-Peptide design

N-Fmoc-(+/-)-cis-6-aminocyclohex-3-ene-1-carboxylic acid (synonyms: Fmoc-1,2-cis-ACHeC-OH, Fmoc-cis-1,2-aminocyclohex-4-ene carboxylic acid) is an Fmoc-protected, racemic, cyclic β-amino acid featuring a cis-configured cyclohexene ring. With molecular formula C₂₂H₂₁NO₄ and a molecular weight of 363.41 g/mol, it serves as a conformationally constrained building block for solid-phase peptide synthesis (SPPS), where the Fmoc group enables standard base-labile deprotection and sequential coupling.

Molecular Formula C22H21NO4
Molecular Weight 363.4 g/mol
CAS No. 1084909-67-0
Cat. No. B1390353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid
CAS1084909-67-0
Molecular FormulaC22H21NO4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1C=CCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-10,18-20H,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1
InChIKeyWYVXOQUBSSBXKD-AZUAARDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-(+/-)-cis-6-aminocyclohex-3-ene-1-carboxylic Acid (CAS 1084909-67-0): A Constrained Cyclohexenyl β-Amino Acid Building Block for SPPS and Foldamer Design


N-Fmoc-(+/-)-cis-6-aminocyclohex-3-ene-1-carboxylic acid (synonyms: Fmoc-1,2-cis-ACHeC-OH, Fmoc-cis-1,2-aminocyclohex-4-ene carboxylic acid) is an Fmoc-protected, racemic, cyclic β-amino acid featuring a cis-configured cyclohexene ring . With molecular formula C₂₂H₂₁NO₄ and a molecular weight of 363.41 g/mol, it serves as a conformationally constrained building block for solid-phase peptide synthesis (SPPS), where the Fmoc group enables standard base-labile deprotection and sequential coupling [1]. The compound is supplied as a white crystalline powder with commercial purities reaching ≥98–99% by HPLC and a reported melting point of 196–198 °C [1].

Why N-Fmoc-(+/-)-cis-6-aminocyclohex-3-ene-1-carboxylic Acid Cannot Be Replaced by Generic Fmoc-β-Amino Acids in Constrained Peptide Programs


Substituting this compound with either its trans diastereomer (Fmoc-trans-2-aminocyclohex-4-ene-1-carboxylic acid) or its saturated analog (Fmoc-cis-2-aminocyclohexanecarboxylic acid, cis-ACHC) fundamentally alters the conformational landscape of the resulting peptide. The cis ring geometry enforces a specific local torsional constraint that directs α/β-peptide backbones into 11/9-helical conformations, whereas the trans isomer drives distinct β-turn motifs and the saturated analog lacks the olefinic handle for downstream functionalization [1][2]. Furthermore, replacing the Fmoc protecting group with Boc fails to deliver the orthogonal acid/base deprotection compatibility required for standard Fmoc-SPPS workflows, and omitting the N-protection entirely precludes controlled sequential chain elongation .

Quantitative Differentiation Evidence for N-Fmoc-(+/-)-cis-6-aminocyclohex-3-ene-1-carboxylic Acid Relative to Key Comparators


Cis-Specific 11/9-Helical Foldamer Induction vs. Trans and Saturated Analogs

The cis-cyclohexenyl β-amino acid scaffold (cis-ACHE) drives α/β-peptides into an 11/9-helical conformation when alternated with L-alanine, a foldamer architecture confirmed in both solution (CD and NMR) and the crystal state [1]. This helical preference parallels that of the saturated cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) but is inaccessible to the trans-cyclohexenyl isomer, which instead stabilizes β-turn structures as demonstrated in compstatin analogs [1]. The olefinic bond in the cyclohexene ring further distinguishes cis-ACHE from cis-ACHC by enabling post-synthetic regio- and stereoselective functionalization (e.g., dihydroxylation, epoxidation, hydroxy–fluorine exchange) that the saturated ring cannot undergo [2].

Foldamer chemistry Conformational constraint α/β-Peptide design

Ugi Four-Component Reaction Reactivity: cis-Cyclohexenyl β-Amino Acid vs. Saturated and Smaller-Ring Analogs

In a parallel liquid-phase Ugi four-center three-component reaction (U-4C-3CR), the cis-2-aminocyclohex-4-enecarboxylic acid scaffold was directly compared with cis-2-aminocyclohexanecarboxylic acid (six-membered saturated) and cis-2-aminocyclopentanecarboxylic acid (five-membered saturated) for β-lactam library synthesis [1]. All three cis β-amino acids were reacted under identical conditions (MeOH, room temperature, 3 days) with aldehydes and isocyanides to yield β-lactam products in moderate to good yields following chromatographic purification. The unsaturated cyclohexenyl scaffold demonstrated productive reactivity comparable to the saturated analogs while retaining the olefin as an orthogonal diversification site, a feature absent in the cyclohexane and cyclopentane counterparts [1].

Combinatorial chemistry β-Lactam synthesis Multicomponent reaction

Antifungal Activity of the Parent 2-Aminocyclohexenecarboxylic Acid Scaffold: Class-Level Biological Relevance

The N-deprotected parent scaffold, 2-aminocyclohexenecarboxylic acid (the free amine corresponding to the target Fmoc-protected compound), exhibited potent in vitro antifungal activity against Candida albicans with an IC₅₀ of 0.03 mg/L, which is approximately 4.3-fold more potent than the natural β-amino acid benchmark cispentacin (IC₅₀ = 0.13 mg/L) in the same assay [1]. This activity placed the cyclohexenyl β-amino acid among the most active compounds in a broader derivatization program that ultimately identified the clinical candidate BAY 10-8888/PLD-118 [1].

Antifungal drug discovery Candida albicans β-Amino acid SAR

Commercial Purity Benchmarking: ≥98–99% HPLC vs. Standard-Grade Fmoc-Amino Acids

Commercially available lots of N-Fmoc-(+/-)-cis-6-aminocyclohex-3-ene-1-carboxylic acid are supplied at purities of ≥98% (HPLC) from ChemImpex and ≥99% (HPLC) from BOC Sciences . This exceeds the typical 95% purity threshold commonly offered for less specialized racemic Fmoc-amino acid building blocks and aligns with the ≥99% specification increasingly mandated for high-fidelity solid-phase peptide synthesis to minimize deletion sequences and truncated byproducts [1]. The compound is characterized as a white crystalline powder with storage at 0–8 °C (2–8 °C), and is classified as non-hazardous for transport, simplifying institutional procurement logistics .

Peptide synthesis QC Building block purity Procurement specification

Validated Application Scenarios for N-Fmoc-(+/-)-cis-6-aminocyclohex-3-ene-1-carboxylic Acid Based on Quantitative Evidence


Design and Synthesis of 11/9-Helical α/β-Peptide Foldamers

When incorporated in alternating sequence with L-alanine, the (1S,2R)-cis-ACHE residue derived from this Fmoc building block directs the peptide backbone into a well-defined 11/9-helical conformation, as confirmed by CD spectroscopy, NMR, and X-ray crystallography [1]. This application is directly supported by the Kwon et al. (2015) study, which demonstrated that the conformational preference of cis-ACHE parallels that of cis-ACHC and enables predictable foldamer design. Researchers procuring this compound for foldamer construction should select enantiopure material when stereochemically homogeneous helices are required, or the racemic (+/-) form (CAS 1084909-67-0) for crystallization as racemic mixtures to facilitate X-ray structure determination [1].

Combinatorial β-Lactam Library Synthesis with a Latent Diversification Handle

This compound serves as the β-amino acid input in Ugi four-component reactions for generating diverse β-lactam libraries, with demonstrated reactivity comparable to saturated cis-β-amino acids under identical conditions (MeOH, room temperature, 3 days) [2]. The key advantage over saturated analogs is the retention of the cyclohexene olefin, which can be exploited post-library-synthesis for regio- and stereoselective dihydroxylation, epoxidation, or hydroxy–fluorine exchange to generate additional structural diversity without resynthesis of the library core [3].

Antifungal β-Peptide Lead Optimization via SPPS

The free amine parent scaffold (2-aminocyclohexenecarboxylic acid) exhibits an IC₅₀ of 0.03 mg/L against Candida albicans, outperforming cispentacin by approximately 4.3-fold [4]. The Fmoc-protected building block enables direct incorporation of this pharmacophoric scaffold into peptide-based antifungal candidates using standard Fmoc-SPPS protocols. Medicinal chemistry teams can leverage the ≥98–99% commercial purity to minimize deletion sequences during chain assembly and accelerate SAR exploration around the cyclohexenyl core .

Solid-Phase Synthesis of Conformationally Constrained Bioactive Peptides

The compound's cis-cyclohexene ring imposes torsional constraints that influence the global conformation of peptide chains, making it a strategic building block for peptidomimetic programs where backbone preorganization is desired for target binding affinity or metabolic stability [1][2]. Its full compatibility with Fmoc/tBu SPPS chemistry—including standard piperidine deprotection and HBTU/HATU-mediated coupling cycles—means no protocol modification is required for incorporation, and its non-hazardous classification simplifies handling in automated synthesizer workflows .

Quote Request

Request a Quote for N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.